
Acridin-4-ol
Übersicht
Beschreibung
Acridin-4-ol (CAS: 18123-20-1) is a heterocyclic aromatic compound featuring a tricyclic acridine core with a hydroxyl group (-OH) substituted at the 4-position. This structural motif imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry, materials science, and agrochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acridin-4-ol can be synthesized through several methods. One common approach involves the Ullmann synthesis, which condenses a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid such as sulfuric acid or hydrochloric acid, followed by a cyclization step to produce acridone . Another method involves the reaction of dimedone, 4-amino-N-[amino(imino)methyl]-benzenesulfonamide, and 4-cyano-benzaldehyde in the presence of sulfuric acid as a catalyst in water at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Acridin-4-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acridone derivatives.
Reduction: Reduction of this compound can yield dihydroacridine derivatives.
Substitution: Substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to the formation of various substituted acridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents under acidic or basic conditions.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Acridin-4-ol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of acridin-4-ol primarily involves DNA intercalation, where the compound inserts itself between DNA base pairs. This intercalation can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . This compound also inhibits topoisomerase and telomerase enzymes, which are essential for DNA replication and maintenance of telomeres, respectively . These actions make this compound a promising candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues of Acridin-4-ol
The following compounds share structural similarities with this compound, differing primarily in substituents, fused ring systems, or functional groups:
*CAS inferred from ; exact identifier may vary.
Key Differences and Functional Implications
Substituent Effects: Halogenation: Compounds like 2-Chloro-5-fluoro-pyrimidin-4-ol () and 4-Acridinecarboxylic acid, 1-chloro-5-methyl () exhibit enhanced electrophilicity and binding affinity to biological targets due to halogen atoms.
Core Modifications: Fused Ring Systems: 7H-Pyrido[2,3,4-kl]this compound () introduces a pyridine ring fused to the acridine core, altering π-conjugation and fluorescence properties. Pyrimidine vs. Acridine: Pyrimidin-4-ol derivatives (e.g., 2-(4-Nitroanilino)pyrimidin-4-ol, CAS: 887571-37-1) prioritize hydrogen-bonding interactions in kinase inhibition, contrasting with the intercalation mechanism of acridine-based compounds .
Biological Activity :
- This compound derivatives are explored for anticancer and antimicrobial activity, while pyrimidin-4-ol analogues (e.g., 1-(5-methylpyrimidin-2-yl)piperidin-4-ol, CAS: 1236285-21-4) are prominent in kinase-targeted therapies .
Material Science
- Fluorescent Probes : The extended conjugation in Benz[c]this compound derivatives enhances fluorescence quantum yield, useful in OLEDs and bioimaging .
Biologische Aktivität
Acridin-4-ol is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the various aspects of its biological activity, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is a derivative of acridine, a heterocyclic compound known for its planar structure and ability to intercalate with DNA. This structural characteristic is pivotal for its biological interactions, particularly in targeting cancer cells and pathogens.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it exhibits potent activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 10 μM |
Pseudomonas aeruginosa | 20 μM |
Escherichia coli | 15 μM |
Candida albicans | 20 μM |
The above table summarizes the MIC values observed in studies evaluating the antimicrobial efficacy of acridin derivatives, including this compound. Notably, it has been reported that acridin derivatives can inhibit the growth of resistant strains, making them promising candidates for developing new antibiotics .
Anticancer Activity
The anticancer potential of this compound has been extensively studied, particularly its effects on various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been highlighted in several studies.
Case Study: Apoptosis Induction in MT-4 Cells
In a study focusing on MT-4 cells (a human T-cell leukemia line), this compound was found to induce apoptosis in a concentration-dependent manner. Flow cytometry analysis revealed that:
- At 6.25 μM: 34% apoptosis
- At 12.5 μM: 44.73% apoptosis
- At 25 μM: 57.72% apoptosis
Control cells exhibited only 9.96% apoptosis, indicating that this compound significantly enhances apoptotic rates in treated cells .
Table 2: IC50 Values of Acridin Derivatives Against Various Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HepG2 | 29.05 |
This compound | MCF-7 | Inactive |
This compound | HL-60 | Inactive |
The table above presents the IC50 values for acridin derivatives against different cancer cell lines, showcasing its selective potency against HepG2 liver cancer cells while being inactive against others like MCF-7 and HL-60 .
The mechanism through which this compound exerts its biological effects involves several pathways:
- DNA Intercalation : The planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
- Topoisomerase Inhibition : Studies have indicated that acridin derivatives can inhibit topoisomerase I activity, leading to DNA damage and subsequent cell death .
- Cell Cycle Arrest : Research shows that treatment with acridin derivatives can induce G1 phase cell cycle arrest, contributing to its anticancer effects .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing Acridin-4-ol with high purity?
- Methodological Answer : Synthesis of this compound typically involves condensation reactions of acridine precursors under controlled acidic or basic conditions. For example, cyclization of 9-anthranilic acid derivatives with hydroxylating agents (e.g., H₂O₂/Fe²⁺ systems) can yield this compound. Ensure purity by recrystallization in ethanol/water mixtures and confirm via HPLC (≥95% purity) and ¹H/¹³C NMR spectroscopy. For novel syntheses, validate identity using X-ray crystallography and cross-reference spectral data with established literature .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques is critical:
- NMR : ¹H and ¹³C NMR to confirm the hydroxyl group position and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula.
- IR Spectroscopy : Identify O-H stretching (3200–3600 cm⁻¹) and aromatic C=C bonds.
- UV-Vis : Assess π→π* transitions for photochemical studies. Always compare results with published spectra of structurally related acridine derivatives .
Q. How can researchers assess the preliminary biological activity of this compound?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial Activity : Use broth microdilution (MIC/MBC assays) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Fluorescence-based assays for kinases or topoisomerases. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer : Contradictions may arise from variations in experimental design (e.g., cell line specificity, assay conditions). Address these by:
- Systematic Replication : Reproduce studies using identical protocols (e.g., cell culture media, incubation times).
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins.
- Meta-Analysis : Compare datasets across published studies to identify confounding variables (e.g., solvent polarity, pH effects) .
Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., halogens, alkyl groups) at positions 1, 2, or 3 of the acridine core.
- In Silico Screening : Perform DFT calculations (Gaussian 09) to correlate electronic properties (HOMO-LUMO gaps) with bioactivity.
- Multivariate Analysis : Apply principal component analysis (PCA) to SAR data to identify key structural determinants of activity .
Q. How can researchers ensure reproducibility in this compound’s photophysical studies?
- Methodological Answer :
- Standardized Protocols : Document light source intensity (e.g., 450 nm LED, 10 mW/cm²) and solvent degassing (N₂ purging).
- Control Experiments : Include reference compounds (e.g., acridine orange) and quenchers (e.g., NaN₃ for singlet oxygen detection).
- Data Sharing : Publish raw fluorescence decay curves and quantum yield calculations in supplementary materials .
Q. What advanced computational approaches validate this compound’s interaction with DNA G-quadruplexes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-DNA interactions over 100 ns trajectories.
- Circular Dichroism (CD) : Confirm G-quadruplex stabilization by monitoring spectral shifts (260–300 nm).
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and thermodynamic parameters .
Q. Methodological and Analytical Challenges
Q. How should researchers handle complex mixtures in this compound degradation studies?
- Methodological Answer :
- Hyphenated Techniques : Employ LC-MS/MS to separate and identify degradation products (e.g., acridinones).
- Stability Testing : Conduct accelerated degradation under UV light, heat (40–60°C), and acidic/alkaline conditions.
- Kinetic Modeling : Use pseudo-first-order equations to calculate degradation rate constants .
Q. What ethical considerations apply to in vivo studies of this compound?
- Methodological Answer :
- Animal Welfare : Follow ARRIVE guidelines for dosing, endpoint criteria, and humane euthanasia.
- Data Integrity : Pre-register study protocols (e.g., OSF Registries) to prevent outcome switching.
- Conflict Disclosure : Declare funding sources and potential biases in publications .
Q. How can interdisciplinary approaches enhance this compound research?
- Methodological Answer :
- Collaborative Workflows : Integrate synthetic chemistry (e.g., flow reactors) with bioinformatics (e.g., ChEMBL database mining).
- Machine Learning : Train models (e.g., Random Forest) to predict toxicity or solubility from structural descriptors.
- Open Science : Share datasets via repositories like Zenodo to enable cross-validation .
Eigenschaften
IUPAC Name |
acridin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYZEVWRZVPHEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171086 | |
Record name | Acridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18123-20-1 | |
Record name | 4-Hydroxyacridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18123-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acridin-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018123201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acridin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.179 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.